
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C13H20O It is a cyclohexene derivative with an allyl group and three methyl groups attached to the cyclohexene ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylcyclohex-3-ene and allyl bromide.
Allylation Reaction: The allylation of 2,4,6-trimethylcyclohex-3-ene is carried out using allyl bromide in the presence of a base, such as potassium carbonate, to form the allylated intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the aldehyde functional group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Allyl bromide, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carboxylic acid
Reduction: 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the fragrance and flavor industry due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the allyl group may participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde can be compared with other similar compounds, such as:
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde: Lacks the allyl group, resulting in different chemical reactivity and applications.
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde: Has fewer methyl groups, leading to variations in steric and electronic properties.
2,6-Dimethylcyclohex-3-ene-1-carbaldehyde: Similar to 2,4-dimethyl derivative but with different methyl group positions, affecting its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
68140-58-9 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2,4,6-trimethyl-1-prop-2-enylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-5-6-13(9-14)11(3)7-10(2)8-12(13)4/h5,7,9,11-12H,1,6,8H2,2-4H3 |
Clé InChI |
FFDWBRRFSSVESS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC(C1(CC=C)C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


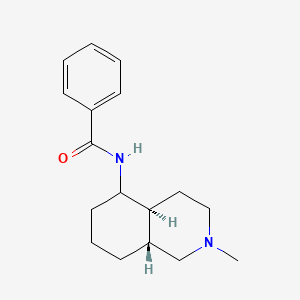
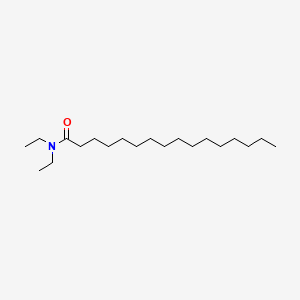

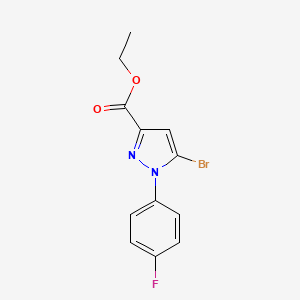
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
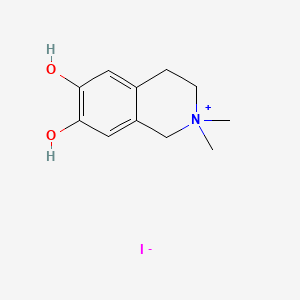
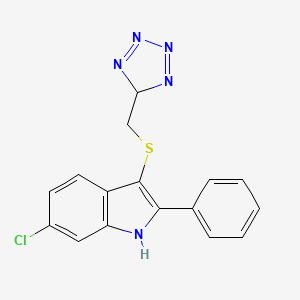
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
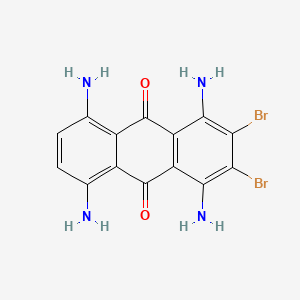
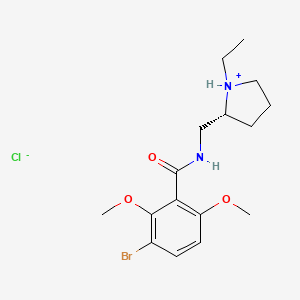

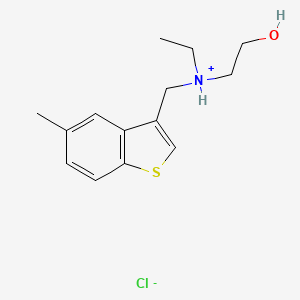
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
